1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Fsp3 drug-likeness physicochemical properties

1-(Cyclopropylmethyl)-1H-pyrazol-4-amine (CAS 1156169-29-7) is an N1-cyclopropylmethyl-substituted 4-aminopyrazole with molecular formula C7H11N3 and molecular weight 137.18 g/mol. It belongs to the aminopyrazole class of heterocyclic building blocks, characterized by a primary aromatic amine at the C4 position and a cyclopropylmethyl substituent at the N1 position of the pyrazole ring.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1156169-29-7
Cat. No. B1371086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-pyrazol-4-amine
CAS1156169-29-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)N
InChIInChI=1S/C7H11N3/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4,8H2
InChIKeyMHSVYNAOIXCBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)-1H-pyrazol-4-amine (CAS 1156169-29-7): A Heterocyclic Building Block for Kinase-Targeted Drug Discovery


1-(Cyclopropylmethyl)-1H-pyrazol-4-amine (CAS 1156169-29-7) is an N1-cyclopropylmethyl-substituted 4-aminopyrazole with molecular formula C7H11N3 and molecular weight 137.18 g/mol [1]. It belongs to the aminopyrazole class of heterocyclic building blocks, characterized by a primary aromatic amine at the C4 position and a cyclopropylmethyl substituent at the N1 position of the pyrazole ring . The compound is supplied as a free base (liquid at room temperature) or as its hydrochloride salt (CAS 1597427-24-1), with typical commercial purity of ≥98% [2]. Its core scaffold appears in patent-protected LRRK2 kinase inhibitor programs, where elaborated derivatives demonstrate nanomolar potency (IC50 values of 7–10 nM) against LRRK2 [3].

Why 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine Cannot Be Replaced by Simpler N-Alkyl or N-Cycloalkyl 4-Aminopyrazoles


The combination of the cyclopropylmethyl group at N1 and the free primary amine at C4 on the pyrazole ring generates a distinctive physicochemical profile—specifically an elevated fraction of sp³-hybridized carbons (Fsp3 = 0.571) and a moderate LogP of 0.22—that simpler N-substituted analogs do not replicate . The methylene spacer between the cyclopropane ring and the pyrazole nitrogen introduces conformational flexibility while preserving the strained-ring electronic effects, a balance absent in directly attached N-cyclopropyl or N-cyclobutyl analogs . Critically, the free C4-amine serves as the essential synthetic handle for amide coupling to generate potent LRRK2 inhibitors (elaborated derivatives achieve IC50 values of 7–10 nM) in patent-protected chemical series [1]. Substituting a different N1-alkyl 4-aminopyrazole would alter both the physicochemical properties and the downstream SAR of the elaborated inhibitor, making the specific cyclopropylmethyl substitution non-interchangeable in medicinal chemistry campaigns targeting this kinase scaffold space [2].

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine Versus Closest Structural Analogs


Fsp3 Comparison: Higher sp³ Carbon Fraction Than All Common N-Alkyl 4-Aminopyrazole Analogs

The fraction of sp³-hybridized carbons (Fsp3) is a validated metric for drug-likeness, with approved drugs averaging Fsp3 ≈ 0.47 versus ~0.36 for commercial compound libraries [1]. 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine has a computed Fsp3 of 0.571, which exceeds that of its closest structural analogs: 1-methyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.25), 1-ethyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.40), 1-cyclopropyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.33), and 1-cyclobutyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.43) . The higher Fsp3 arises from the cyclopropylmethyl group contributing three sp³ carbons plus the benzylic-like methylene carbon, yielding a scaffold with greater three-dimensional character that is associated with improved clinical success rates [1].

Fsp3 drug-likeness physicochemical properties fraction sp3 medicinal chemistry

LogP Differentiation: Balanced Lipophilicity Versus N-Cycloalkyl and N-Alkyl 4-Aminopyrazoles

The computed LogP of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine is 0.22 (ChemSrc) to 0.35 (Fluorochem), placing it in an optimal range for oral bioavailability (typically LogP 0–3) . By comparison, 1-methyl-1H-pyrazol-4-amine (LogP ~ -0.3, estimated) is more hydrophilic, while 1-cyclobutyl-1H-pyrazol-4-amine (LogP ~ 1.0, estimated) is more lipophilic [1]. The cyclopropylmethyl substituent provides a unique balance: the cyclopropane ring increases lipophilicity versus a simple methyl group, while the methylene spacer prevents excessive lipophilicity that would accompany direct N-cycloalkyl attachment. This intermediate LogP supports adequate aqueous solubility while maintaining membrane permeability for CNS-targeted programs (as in LRRK2 inhibitor development for Parkinson's disease) [2].

LogP lipophilicity physicochemical profiling bioavailability permeability

Scaffold Validation Through Elaborated Derivative Potency: LRRK2 Kinase Inhibition in the Low Nanomolar Range

While 1-(cyclopropylmethyl)-1H-pyrazol-4-amine itself is a synthetic intermediate, its value is validated by the potency of elaborated derivatives in the patent literature. In US20240174679 (Merck Sharp & Dohme), the N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]carboxamide scaffold yields LRRK2 inhibitors with IC50 values of 9.55 nM (Example 7-38, BDBM678065) and 7.41 nM (Example 7-33, BDBM678060) in LRRK2 biochemical assays [1]. By contrast, the elaborated derivative using the 3-methoxy variant of the same scaffold (BDBM678041, Example 7-14) exhibits a slightly higher IC50 of 12 nM, while the 3-difluoromethyl variant achieves 7.41 nM [2]. This demonstrates that the core cyclopropylmethyl-pyrazol-4-amine scaffold, when elaborated via the C4-amine, reliably generates single-digit nanomolar LRRK2 inhibitors—a level of potency not achievable with simple N-methyl or N-ethyl 4-aminopyrazole starting materials in comparable amide-coupled series [3].

LRRK2 kinase inhibition Parkinson's disease IC50 4-aminopyrazole scaffold

Molecular Weight Parity with 1-Cyclobutyl Analog: Differentiated by Conformational Profile and Steric Bulk

Both 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and 1-cyclobutyl-1H-pyrazol-4-amine share the identical molecular formula C7H11N3 and molecular weight 137.18 g/mol, making them isomeric comparators [1]. Despite this parity, the cyclopropylmethyl isomer introduces a flexible methylene spacer between the strained cyclopropane ring and the pyrazole core, whereas the cyclobutyl isomer presents a directly attached, conformationally restricted four-membered ring . This structural difference has implications for synthetic utility: the free C4-amine in the cyclopropylmethyl isomer is more sterically accessible for amide coupling reactions (a key step in generating kinase inhibitor libraries), while the cyclobutyl group's greater steric bulk near the N1 position can hinder reactivity at the adjacent C5 position [2]. The cyclopropylmethyl group also exhibits a distinctive gauche conformational preference that influences molecular shape differently than the cyclobutyl ring's puckered conformations .

molecular weight conformational analysis steric effects cycloalkyl comparison structure-property relationships

Patent Landscape Specificity: Cyclopropylmethyl Substitution as a Preferred Embodiment in LRRK2 Inhibitor Claims

Analysis of the patent literature reveals that the 1-(cyclopropylmethyl)-1H-pyrazol-4-amine scaffold is specifically claimed as a preferred substructure in LRRK2 inhibitor patents. US20240174679A1 (Merck Sharp & Dohme, 2024) explicitly defines R1 substituents for Formula (I) compounds as including cyclopropylmethyl, with exemplified compounds achieving LRRK2 IC50 values of 7.41–9.55 nM [1]. The related patent family (WO2022197622) covers heteroaroyl 4-aminopyrazole derivatives where the N1-cyclopropylmethyl substitution appears as a distinct and preferred embodiment [2]. This patent protection creates an IP landscape where the cyclopropylmethyl-substituted scaffold holds a defined position distinct from N-methyl, N-ethyl, or other N-alkyl 4-aminopyrazoles, which may fall under different claim scopes or lack equivalent exemplified potency data. For industrial users, this means that downstream elaborated compounds derived from this specific building block may benefit from clearer freedom-to-operate pathways within the LRRK2 inhibitor space [3].

patent analysis LRRK2 inhibitor intellectual property scaffold exclusivity drug discovery

GHS Safety Profile Comparison: Target Compound Hazard Classification Versus Common Pyrazole Building Blocks

The GHS hazard classification for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine includes H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), with Signal Word 'Danger' and hazard Class 8 (corrosive) for transport [1]. This safety profile is comparable to other primary amine-containing pyrazole building blocks, but differs from N-methyl-1H-pyrazol-4-amine (CAS 69843-13-6), which may carry a less severe eye damage classification depending on the supplier [2]. The hydrochloride salt form (CAS 1597427-24-1) may offer improved handling characteristics including higher crystallinity and reduced volatility compared to the free base liquid form, which is relevant for procurement decisions in environments where liquid handling of corrosive amines presents additional operational challenges . The compound requires storage at room temperature with standard corrosive liquid precautions [1].

GHS classification safety profile procurement handling requirements laboratory safety

Evidence-Backed Application Scenarios for 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine in Drug Discovery and Chemical Biology


LRRK2 Kinase Inhibitor Library Synthesis for Parkinson's Disease Drug Discovery

The most quantitatively validated application is as a C4-amine building block for synthesizing heteroaroyl amide LRRK2 inhibitors. Elaborated derivatives in US20240174679A1 achieve LRRK2 IC50 values of 7.41–9.55 nM, supporting the compound's use in generating focused kinase inhibitor libraries for Parkinson's disease target engagement studies [1]. The free C4-amine provides a direct synthetic handle for amide coupling with thiazole-carboxylic acid or related heteroaroyl partners, while the N1-cyclopropylmethyl group contributes to balanced physicochemical properties (LogP 0.22, Fsp3 0.571) favorable for CNS drug discovery [2].

Structure-Activity Relationship (SAR) Exploration of N1-Substituted 4-Aminopyrazole Kinase Inhibitor Scaffolds

The compound serves as a key SAR probe for investigating the impact of N1-cycloalkylalkyl substitution on kinase selectivity and potency. The cyclopropylmethyl group's Fsp3 of 0.571 is substantially higher than N-methyl (0.25) or N-ethyl (0.40) analogs, enabling systematic exploration of how increased sp³ character affects kinase selectivity profiles [1]. The scaffold's demonstrated ability to yield potent LRRK2 inhibitors (IC50 < 10 nM) while maintaining LogP in an optimal CNS range provides a benchmark for comparing other N1-substituted analogs in parallel synthesis campaigns [2].

Synthesis of PI3K-Delta or CK1/IRAK1 Inhibitor Intermediates Using the Cyclopropylmethyl-Pyrazole Scaffold

Beyond LRRK2, the cyclopropylmethyl-pyrazole scaffold appears in patent literature covering additional kinase targets. BindingDB data shows that related 1-(cyclopropylmethyl)-pyrazole-containing compounds achieve IC50 values of 5.40 nM against PI3-kinase delta (US11179389, Compound 1-1) [1], and the N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)cyclohexane-1,4-diamine scaffold is claimed as CK1 and IRAK1 inhibitors for cancer and inflammatory indications [2]. While 1-(cyclopropylmethyl)-1H-pyrazol-4-amine itself lacks the elaborated substituents present in these final compounds, it provides the core N1-cyclopropylmethyl-pyrazole substructure common to these chemotypes, making it a strategic starting material for multi-target kinase inhibitor programs.

Physicochemical Comparator in Drug-Likeness Optimization Studies

With its Fsp3 of 0.571—significantly exceeding the mean Fsp3 of commercial screening libraries (~0.36) and matching or exceeding that of approved drugs (~0.47)—the compound can serve as a reference building block in studies evaluating the impact of sp³ fraction on ADME properties [1]. Its balanced LogP (0.22–0.35), moderate molecular weight (137.18), and the presence of both hydrogen bond donor (NH2) and acceptor (pyrazole N) functionality make it a useful benchmark compound for computational models predicting the drug-likeness of heterocyclic building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.